Solvent Orange 60

Description

The exact mass of the compound 12H-Phthaloperin-12-one is 270.079312947 g/mol and the complexity rating of the compound is 499. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

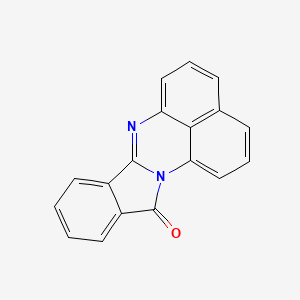

2D Structure

3D Structure

Properties

IUPAC Name |

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYQEBBUVNLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064507 | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6925-69-5, 61725-13-1, 61969-47-9 | |

| Record name | Solvent Orange 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to C.I. 564100 (Solvent Orange 60)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 564100, commercially known as Solvent Orange 60, is a synthetic organic dye belonging to the perinone class of compounds. It is characterized by its vibrant, yellowish-orange hue and is widely utilized in the plastics and polymer industries for its excellent thermal stability and lightfastness. This technical guide provides a comprehensive overview of the spectral properties and key characteristics of C.I. 564100, intended to support research, development, and quality control applications.

Chemical and Physical Properties

C.I. 564100 is identified by the CAS number 6925-69-5. It is an aminoketone derivative with the molecular formula C₁₈H₁₀N₂O and a molecular weight of approximately 270.28 g/mol . The compound presents as an orange powder and is insoluble in water but exhibits slight solubility in various organic solvents, including ethanol, chloroform, benzene, toluene, and xylene.[1][2][3] This solubility profile is a key factor in its application as a solvent dye.

| Property | Value | Reference |

| C.I. Name | 564100 | [4][5] |

| Common Name | This compound | |

| CAS Number | 6925-69-5 | |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Yellowish-orange powder | |

| Melting Point | 230°C | |

| Chemical Class | Perinone |

Spectral Properties

As a perinone dye, C.I. 564100 possesses a conjugated system of pi-electrons, which is responsible for its absorption of light in the visible region of the electromagnetic spectrum. Many perinone compounds are known to be fluorescent. While specific quantitative spectral data for C.I. 564100 is not widely published in academic literature, its yellowish-orange color suggests a maximum absorption (λmax) in the blue-green region of the spectrum, likely between 450 nm and 500 nm.

The emission spectrum of a fluorescent dye is typically a mirror image of its absorption spectrum, shifted to a longer wavelength (Stokes shift). Given the absorption characteristics, the maximum emission wavelength for this compound is expected to be in the green-yellow to orange region of the spectrum.

Experimental Protocols for Spectral Analysis

To determine the precise spectral properties of C.I. 564100, standardized spectrophotometric methods are employed.

Determination of UV-Visible Absorption Spectrum

This experiment aims to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of C.I. 564100.

Methodology:

-

Preparation of Stock Solution: A stock solution of C.I. 564100 is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable organic solvent (e.g., ethanol, chloroform) in a volumetric flask to a known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Dilutions: A series of dilutions of the stock solution are prepared to obtain concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: A UV-Visible spectrophotometer is calibrated using a blank sample containing only the solvent.

-

Data Acquisition: The absorbance of each diluted solution is measured over a wavelength range of approximately 350 nm to 700 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectra. A calibration curve of absorbance versus concentration is plotted. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the molar absorptivity can be calculated from the slope of the linear portion of the calibration curve.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Determination of Fluorescence Emission Spectrum

This experiment is designed to determine the maximum emission wavelength of C.I. 564100.

Methodology:

-

Sample Preparation: A dilute solution of C.I. 564100 (typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in a suitable solvent.

-

Spectrofluorometer Setup: A spectrofluorometer is used. The excitation wavelength is set to the determined λmax from the UV-Visible absorption experiment.

-

Data Acquisition: The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 450 nm to 800 nm).

-

Data Analysis: The wavelength of maximum fluorescence intensity is identified from the emission spectrum.

Caption: Workflow for Fluorescence Emission Spectroscopy.

Applications and Significance

The primary application of C.I. 564100 is in the coloration of plastics, including polystyrene, ABS resins, and other polymers. Its high heat resistance makes it suitable for high-temperature processing methods. The fluorescent properties of perinone dyes, if significant in this compound, could also open avenues for its use in fluorescent probes, sensors, or as a tracer in biological or material science research, contingent on its photostability and quantum yield.

Conclusion

C.I. 564100 (this compound) is a commercially important perinone dye with a characteristic yellowish-orange color. While its general chemical and physical properties are well-documented, detailed quantitative spectral data in the public domain is scarce. The experimental protocols outlined in this guide provide a clear methodology for researchers to determine the precise absorption and emission characteristics of this compound, which are crucial for its effective application and for exploring its potential in new areas of research and development.

References

An In-depth Technical Guide to Solvent Orange 60 (CAS Number: 6925-69-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a synthetic organic compound, specifically a perinone-type dye, identified by the CAS number 6925-69-5.[1][2] It is characterized by its vibrant, yellowish-orange hue and is primarily utilized as a colorant in various plastics and synthetic fibers due to its high thermal stability and good fastness properties.[3] While its main application lies in the industrial coloring of materials such as polystyrene, ABS resins, and polyesters, its fluorescent properties suggest potential for broader research applications. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is an aminoketone with the molecular formula C₁₈H₁₀N₂O.[1][2] It is an orange powder that is insoluble in water but exhibits solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6925-69-5 | |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Orange Powder | |

| Hue | Yellowish Orange | |

| Melting Point | 230 °C | |

| Heat Resistance | Up to 300 °C in Polystyrene | |

| Water Solubility | Insoluble (≤ 1% max) |

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference(s) |

| Acetone | 2 | |

| Butyl Acetate | 2.5 | |

| Methylbenzene | 5 | |

| Dichloromethane | 10 | |

| Ethyl Alcohol | 0.8 (Slightly Soluble) | |

| Chloroform | Slightly Soluble | |

| Benzene | Slightly Soluble | |

| Toluene | Slightly Soluble | |

| Xylene | Slightly Soluble |

Table 3: Fastness Properties of this compound

| Property | Rating | Reference(s) |

| Light Fastness | 7-8 (on a scale of 1-8) | |

| Alkali Fastness | 4-5 | |

| Acid Fastness | 4-5 |

Spectral Data

Detailed experimental spectral data for this compound are not widely available in the public domain. For research applications, it is recommended to perform spectral characterization (UV-Vis, IR, and NMR) on the specific batch of the compound being used.

-

UV-Visible Spectroscopy: The color of this compound suggests strong absorption in the visible region of the electromagnetic spectrum. The λmax will likely vary depending on the solvent used due to solvatochromic effects.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule, including C=O (ketone) and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical structure of the molecule. The aromatic protons and carbons would dominate the spectra, and their chemical shifts and coupling constants would be valuable for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation and cyclization of 1,8-diaminonaphthalene and phthalic anhydride. A detailed protocol based on a patented method is as follows:

Materials:

-

1,8-diaminonaphthalene

-

Phthalic anhydride

-

Hydrochloric acid solution (1-5% by mass)

-

Polar organic solvent (e.g., acetic acid, dimethylformamide (DMF), or alcohol)

-

Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether)

-

Reaction vessel with stirring and reflux capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

In the reaction vessel, combine phthalic anhydride and 1,8-diaminonaphthalene in a 1:1 mass ratio.

-

Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-diaminonaphthalene. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

-

Stir the mixture and heat it to reflux.

-

Maintain the reaction at reflux for 8-15 hours.

-

After the reaction is complete, cool the mixture and filter to isolate the crude product.

-

Wash the filter cake with water until the filtrate is neutral (pH 7).

-

Dry the purified product in an oven to obtain this compound.

Application in Plastics (General Protocol)

This compound is widely used to color a variety of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and unplasticized polyvinyl chloride (RPVC).

Materials:

-

Polymer resin (e.g., polystyrene pellets)

-

This compound powder

-

Extruder or injection molding machine

Procedure:

-

Pre-mix the polymer resin with a specific concentration of this compound powder. The recommended dosage for transparent applications is typically around 0.025%, and for non-transparent applications, it is around 0.05%. For a higher degree of pigmentation, a mixture of 0.05% dye with 0.1% titanium dioxide can be used.

-

Feed the mixture into the hopper of an extruder or injection molding machine.

-

Process the mixture at the appropriate temperature for the specific polymer. This compound has a high heat resistance of up to 300°C in polystyrene.

-

The molten, colored polymer is then extruded or molded into the desired shape.

Safety and Handling

While GHS hazard criteria are not met by the majority of reports, some sources indicate that this compound may cause skin and eye irritation. It is also a known contact sensitizer and can cause allergic contact dermatitis, particularly in applications where it is in prolonged contact with the skin, such as in spectacle frames.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.

-

Avoid direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

Visualizations

As specific signaling pathways or complex experimental workflows involving this compound in a research context are not well-documented, a general workflow for the quality control and application of a solvent dye in the plastics industry is provided below. This represents the most common and well-understood application of this compound.

Conclusion

This compound is a commercially important dye with well-defined applications in the plastics and textile industries. Its robust physical and chemical properties, particularly its high heat and light fastness, make it a reliable colorant. While its use in fundamental research, for instance as a fluorescent probe, is plausible, there is a notable lack of published, detailed experimental protocols and spectral characterization data in the scientific literature. This guide provides a consolidated overview of the currently available technical information, which should serve as a valuable resource for researchers and professionals interested in this compound. Further investigation into its photophysical properties and potential biological applications could open up new avenues for its use beyond its current industrial scope.

References

A Comprehensive Guide to the Synonyms and Alternative Names for Solvent Orange 60

Solvent Orange 60 is a synthetic dye belonging to the perinone class of compounds.[1][2] It is characterized by its yellowish-orange shade and is widely utilized in the plastics and polymer industries for its excellent heat resistance, lightfastness, and vibrant, transparent coloration.[3][4] This technical guide provides a detailed compilation of the various synonyms, trade names, and chemical identifiers for this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

This compound is known by a multitude of names across different databases, suppliers, and regulatory bodies. For clarity and accurate identification, it is crucial to be aware of these alternative designations. The compound's identity is definitively established by its CAS Registry Number, with 6925-69-5 and 61969-47-9 being the most frequently cited.[5]

The following table summarizes the key identifiers and chemical names associated with this compound:

| Identifier Type | Value |

| Common Name | This compound |

| C.I. Name | C.I. 564100 |

| CAS Registry Number | 6925-69-5, 61969-47-9 |

| EINECS Number | 230-049-5 |

| Molecular Formula | C₁₈H₁₀N₂O |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | 12H-isoindolo[2,1-a]perimidin-12-one |

| Other Chemical Names | 12H-Phthaloperin-12-one |

| 2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

| UNII Number | 9P2ZLV19F4 |

| DSSTox Substance ID | DTXSID4064507 |

Commercial Trade Names and Other Synonyms

In addition to its formal chemical identifiers, this compound is marketed under a wide array of trade names. These names are often used in commercial contexts and on product data sheets. A comprehensive, though not exhaustive, list of these names is provided below.

Common Synonyms and Trade Names:

-

AJBCOL Orange 3 G

-

Akasol Orange L

-

Amaplast Orange LFP

-

AP Orange 60

-

Atlasol Orange 2GL

-

C.I. Disperse Orange 24

-

C.I. Solvent Orange 78

-

Dikai this compound

-

Elbaplast Orange 3G

-

Kayaset Orange A-N

-

Kenawax Orange 3GNP

-

Kenawax Orange 3GSP

-

Keyplast Orange AN

-

KPSolve Orange AH

-

Macrolex Orange 3G

-

Morplas Orange 60

-

Oil Orange 201

-

Oil Orange 3G

-

Oil Orange 503

-

Oil Orange 60

-

Oplas Orange 230

-

Polysolve Orange 60

-

Rosaplast Orange GP

-

Sandoplast Orange 3G

-

Solvaperm Orange 3G

-

Solvent Orange 230

-

Solvent Orange 3G

-

Transparent Orange 3G

-

Waxoline Orange 3GPFW

References

An In-Depth Technical Guide to the Photophysical Properties of Perinone Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perinone Dyes

Perinone dyes are a class of organic compounds known for their robust chemical and thermal stability, as well as their distinctive photophysical properties.[1][2][3] Structurally, they are characterized by a polycyclic aromatic hydrocarbon core fused with nitrogen-containing heterocyclic rings.[2] This rigid, planar structure contributes to their high performance as pigments and dyes in various industrial applications, including plastics, paints, and organic electronics.[1] The parent perinone structure can exist as two isomers, cis and trans, which exhibit different colors and photophysical characteristics.

One commercially significant member of this family is Solvent Orange 60. It is a yellowish-orange dye widely used for coloring a variety of plastics, such as polystyrene, ABS resin, and PET, due to its high fastness, good temperature resistance, and excellent light stability. While extensively utilized for its coloration properties, a detailed understanding of its solution-state photophysical properties is crucial for expanding its application into more advanced fields like molecular probes, sensors, and photodynamic therapy. This guide provides a comprehensive overview of the core photophysical properties of perinone dyes, with a focus on aspects relevant to researchers in materials science and drug development.

Core Photophysical Properties of Perinone Dyes

The utility of a dye in advanced applications is dictated by its fundamental photophysical parameters. These include its ability to absorb and emit light, and the efficiency and timescale of these processes. The key properties are:

-

Absorption and Emission Spectra: The wavelengths at which a dye absorbs and emits light are determined by its electronic structure. Perinone dyes typically exhibit strong absorption in the visible region of the electromagnetic spectrum.

-

Molar Extinction Coefficient (ε): This parameter quantifies how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring strong light absorption, such as in photosensitizers or light-harvesting systems.

-

Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is essential for applications in fluorescence imaging and sensing.

-

Fluorescence Lifetime (τf): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Fluorescence lifetime is an important parameter in various advanced fluorescence techniques, including fluorescence lifetime imaging microscopy (FLIM).

These properties are highly sensitive to the molecular structure of the dye and the surrounding solvent environment. Modifications to the perinone core, such as the introduction of different substituent groups, can be used to tune these photophysical properties for specific applications.

Quantitative Photophysical Data

While specific photophysical data for this compound in various solvents is not extensively documented in the literature, the following tables summarize the properties of several other perinone derivatives to provide a comparative understanding of this class of dyes.

Table 1: Physical and Resistance Properties of this compound

| Property | Value | References |

| Chemical Family | Aminoketone/Perinone | |

| C.I. Number | 564100 | |

| CAS Number | 6925-69-5 / 61969-47-9 | |

| Molecular Formula | C18H10N2O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Orange Powder | |

| Melting Point | 230 °C | |

| Heat Resistance | 300-350 °C | |

| Light Fastness (in PS) | Grade 7-8 (out of 8) | |

| Solubility (g/L at 20°C) | ||

| Acetone | 2 | |

| Dichloromethane | 10 | |

| Toluene | 5 |

Table 2: Photophysical Properties of Selected Perinone Derivatives

| Molecule | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_f | τ_f (ns) | References |

| trans-Perinone (1) | - | - | - | - | 0.02 | 4.9 (ms) | |

| Isomer 11 | - | ~450 | - | 100 | 0.40 | - | |

| Isomer 11a | - | ~510 | - | - | No Fluorescence | - | |

| Derivative 34/34a | Chloroform | ~460 | 549 | 89 | 0.47 | - | |

| Perylene Perinone | Polycarbonate | ~625 | ~650 | ~25 | ~0.80 | - |

Note: The fluorescence lifetime for trans-Perinone (1) is given in milliseconds, suggesting it might be phosphorescence or delayed fluorescence.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of the perinone dye in a spectroscopic grade solvent (e.g., chloroform, toluene, or dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.

-

Use a quartz cuvette with a defined path length (usually 1 cm).

-

-

Measurement Procedure:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the dye solution over the desired wavelength range (e.g., 300-800 nm).

-

The absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the absorption spectrum.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of the dye (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

-

Measurement Procedure:

-

Set the excitation wavelength (typically at or near the λ_abs).

-

Scan the emission monochromator to record the fluorescence spectrum.

-

To obtain an excitation spectrum, set a fixed emission wavelength and scan the excitation monochromator. The corrected excitation spectrum should be identical to the absorption spectrum.

-

-

Data Analysis:

-

The wavelength of maximum fluorescence intensity (λ_em) is determined from the peak of the emission spectrum.

-

The Stokes shift is calculated as the difference between λ_em and λ_abs.

-

Determination of Fluorescence Quantum Yield (Φf)

The relative method, comparing the fluorescence of the sample to a standard with a known quantum yield, is commonly used.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the perinone dye (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Measurement Procedure:

-

Measure the absorption spectra of both the sample and the standard at the same excitation wavelength. The absorbance of both solutions should be kept below 0.1.

-

Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis: The fluorescence quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Measurement Procedure:

-

The sample is excited with a high-repetition-rate pulsed light source.

-

The time delay between the excitation pulse and the arrival of the first fluorescence photon at the detector is measured for a large number of events.

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τf).

-

Visualizing Workflows and Relationships

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a perinone dye.

Caption: Experimental workflow for the photophysical characterization of perinone dyes.

Structure-Property Relationships in Perinone Dyes

The photophysical properties of perinone dyes can be tuned by modifying their chemical structure. The following diagram illustrates some of these relationships.

Caption: Influence of structural modifications on the photophysical properties of perinone dyes.

Applications in Research and Drug Development

While perinone dyes are primarily known as industrial pigments, their favorable photophysical properties open up possibilities in more specialized research areas.

-

Organic Electronics: Their stability and semiconductor properties make them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Fluorescent Probes: By functionalizing the perinone core with specific recognition moieties, it may be possible to develop fluorescent probes for sensing ions or biomolecules. The high fluorescence quantum yield of some derivatives is advantageous for this purpose.

-

Photodynamic Therapy (PDT): Dyes with the ability to generate reactive oxygen species upon light irradiation can be used as photosensitizers in PDT for cancer treatment. While not extensively studied for this purpose, the rigid aromatic structure of perinones is a common feature in many photosensitizers. Further research into their triplet state properties would be necessary to evaluate their potential in this area.

Conclusion

Perinone dyes, including this compound, represent a class of robust and photostable chromophores. While their primary application has been in industrial coloration, their underlying photophysical properties, such as strong absorption in the visible spectrum and, for some derivatives, high fluorescence quantum yields, make them intriguing candidates for advanced applications. A thorough characterization of their photophysical parameters in various environments is a critical first step towards unlocking their full potential in fields ranging from materials science to biomedical research. This guide provides the foundational knowledge and experimental framework for researchers to explore and exploit the unique photophysical characteristics of perinone dyes.

References

A Comprehensive Technical Guide to Solvent Orange 60

This technical guide provides an in-depth overview of Solvent Orange 60, a perinone-type dye. It is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in their work. This document covers its fundamental chemical properties, a detailed synthesis protocol, and essential safety information.

Core Chemical and Physical Properties

This compound is a synthetic organic compound classified as a cyclic ketone dye.[1] It is recognized for its fluorescent properties and is commonly used as a colorant in various materials.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 270.28 g/mol | |

| IUPAC Name | 2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

| CAS Registry Number | 6925-69-5, 61969-47-9 | |

| C.I. Number | 564100 | |

| Synonyms | C.I. This compound, 12H-Phthaloperin-12-one, Transparent Orange 3G |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellowish-orange powder | |

| Melting Point | 230 °C | |

| Density | 1.4 - 1.53 g/cm³ | |

| Boiling Point | 522.4 °C at 760 mmHg | |

| Flash Point | 269.7 °C | |

| Heat Resistance (in PS) | 300 °C | |

| Light Fastness (in PS) | 8 (on a scale of 1-8, where 8 is superior) |

Table 3: Solubility Profile of this compound at 20°C

| Solvent | Solubility (g/L) | Reference(s) |

| Water | Insoluble | |

| Acetone | 2.0 | |

| Butyl Acetate | 2.5 | |

| Toluene | 5.0 | |

| Dichloromethane | 10.0 | |

| Ethanol | Slightly soluble | |

| Chloroform | Slightly soluble | |

| Benzene | Slightly soluble | |

| Xylene | Slightly soluble |

Synthesis of this compound

The primary manufacturing method for this compound involves the condensation and subsequent cyclization of Naphthalene-1,8-diamine and Phthalic anhydride. A detailed experimental protocol, derived from publicly available patent information, is outlined below.

Objective: To synthesize this compound via the condensation reaction of Phthalic anhydride and 1,8-Naphthylenediamine.

Materials:

-

Phthalic anhydride

-

1,8-Naphthylenediamine

-

Hydrochloric acid solution (1-5% mass concentration)

-

Polar organic solvent (e.g., acetic acid, dimethylformamide (DMF), alcohol, or N-Methyl pyrrolidone)

-

Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)

-

Reaction vessel equipped with stirring and reflux capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: In a reaction vessel equipped with a stirrer and reflux condenser, combine Phthalic anhydride and 1,8-Naphthylenediamine in a 1:1 mass ratio.

-

Adding Reaction Media: Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst to the reaction vessel.

-

The amount of hydrochloric acid solution should be 10-20 times the mass of the 1,8-Naphthylenediamine.

-

The polar organic solvent should constitute 1-50% of the total reaction medium volume.

-

The catalyst should be 0.01-2% of the total reaction medium mass.

-

-

Reaction: Begin stirring the mixture and heat it to reflux. Maintain the reaction under reflux for 8-15 hours.

-

Isolation: After the reaction period, cool the mixture and filter the resulting precipitate.

-

Purification: Wash the filter cake with water until the filtrate reaches a neutral pH.

-

Drying: Dry the purified solid product in an oven to obtain this compound.

This method aims to provide a high-quality product at a low production cost.

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily utilized as a colorant for a wide range of plastics and resins due to its good temperature resistance and high fastness. Its applications include coloring:

-

Polystyrene (PS)

-

High-Impact Polystyrene (HIPS)

-

Acrylonitrile Butadiene Styrene (ABS) resin

-

Polycarbonate (PC)

-

Rigid Polyvinyl Chloride (RPVC)

-

Polymethyl Methacrylate (PMMA)

-

Styrene Acrylonitrile (SAN)

-

Acrylonitrile Styrene (AS)

-

Polyethylene Terephthalate (PET)

-

Polyester fibers (Estron, Caprone, Terylene)

It has also been identified as a component in plastic materials like eyeglass frames.

Safety and Handling

A thorough understanding of the hazards associated with this compound is crucial for safe laboratory practice.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to control airborne levels.

-

Eye/Face Protection: Wear appropriate chemical safety goggles.

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, wear an approved respirator.

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke in the work area.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from strong oxidizing agents and excess heat.

Caption: Logical relationship between hazards and safety protocols.

References

An In-depth Technical Guide to the Health and Safety of Solvent Orange 60

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 (C.I. 564100; CAS Nos. 61969-47-9, 6925-69-5) is a perinone-type dye known for its vibrant orange hue and is utilized in the coloring of various plastics and resins, including polystyrene, ABS, and polyester fibers.[1][2][3][4] While its physical properties make it a versatile colorant, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and professionals in drug development who may encounter this substance. This guide provides a comprehensive overview of the toxicological data, safe handling procedures, and experimental protocols relevant to the assessment of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 12H-Isoindolo[2,1-a]perimidin-12-one | [2] |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Orange powder | |

| Melting Point | 230 °C | |

| Solubility | Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, and xylene. |

Toxicological Profile

The known toxicological effects of this compound are summarized in this section. It is important to note that while some data is available, comprehensive toxicological investigation for this compound is not publicly available for all endpoints.

Acute Toxicity

The primary available data for acute toxicity is for the oral route of exposure.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 8090 mg/kg |

Irritation and Sensitization

This compound is a known irritant and a potent contact sensitizer.

Table 3: Irritation and Sensitization Data for this compound

| Endpoint | Observation | Reference(s) |

| Skin Irritation | Causes skin irritation. | |

| Eye Irritation | Causes serious eye irritation. | |

| Respiratory Irritation | May cause respiratory irritation. | |

| Skin Sensitization | Potent contact sensitizer in humans, leading to allergic contact dermatitis. |

Genotoxicity

Material Safety Data Sheets have indicated that "mutagenicity data reported" for this compound, however, specific results from studies such as the Ames test are not publicly available.

Carcinogenicity, Teratogenicity, and Neurotoxicity

There is no available data to suggest that this compound is carcinogenic, teratogenic, or neurotoxic.

Experimental Protocols

This section details the methodologies for key experiments relevant to the toxicological assessment of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (as per OECD Guideline 425)

This method is used to estimate the LD₅₀ with a reduced number of animals.

-

Animal Selection: Healthy, young adult female albino rats (150-200g) are used.

-

Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

-

Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered as a suspension.

-

Observation: The animal is observed for signs of toxicity and mortality over 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment. This sequential process continues until the stopping criteria are met.

-

LD₅₀ Calculation: The LD₅₀ is then calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

This protocol is used to assess the skin sensitization potential in human subjects.

-

Subject Selection: Healthy adult volunteers with no history of skin diseases are recruited.

-

Induction Phase: A patch containing this compound (e.g., 1.0% in petrolatum) is applied to the same site on the skin for 24 hours, followed by a 24-hour rest period. This is repeated for a total of nine applications over three weeks.

-

Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.

-

Challenge Phase: A challenge patch with the test substance is applied to a new, untreated skin site.

-

Evaluation: The challenge site is observed for signs of an allergic reaction (erythema, edema, papules) at 24, 48, and 72 hours after patch application. In a study on patients with suspected contact allergy to plastics, positive reactions to this compound at 1.0% in petrolatum were observed.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S-9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify this compound in materials like plastics.

-

Sample Preparation: A sample of the plastic is extracted with a suitable solvent (e.g., dichloromethane) to dissolve the dye.

-

GC Separation: The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Identification: The mass spectrum of an unknown peak is compared to a library of known spectra to confirm the identity of this compound.

Signaling Pathways and Workflows

Adverse Outcome Pathway for Skin Sensitization

The primary health concern for this compound is its potent skin sensitizing ability. The biological cascade leading to skin sensitization is well-described by the Adverse Outcome Pathway (AOP).

Adverse Outcome Pathway for Skin Sensitization by this compound.

This pathway illustrates the series of events from the initial molecular interaction of this compound with skin proteins to the final manifestation of allergic contact dermatitis.

Experimental Workflow for Identification in Consumer Products

The following workflow outlines the steps to identify this compound in a plastic consumer product.

GC-MS Workflow for this compound Identification.

This workflow provides a systematic approach for the analytical identification of this compound in plastic matrices.

Logical Workflow for Chemical Hazard Assessment

A structured approach is necessary to assess and manage the risks associated with chemical substances like this compound.

References

An In-depth Technical Guide to the Synthesis of Solvent Orange 60

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60, also known by trade names such as Transparent Orange 3G, is a perinone-type dye widely utilized in the plastics industry for its vibrant yellowish-orange hue and excellent thermal stability.[1][2][3][4][5] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the underlying chemical reaction, experimental protocols, and relevant quantitative data. The information is intended for an audience with a professional background in chemistry and materials science.

Core Synthesis Pathway: Condensation and Cyclization

The principal manufacturing method for this compound involves a two-step, one-pot reaction between 1,8-diaminonaphthalene (also known as Naphthalene-1,8-diamine) and phthalic anhydride. The process begins with the condensation of the reactants, followed by an intramolecular cyclization (ring closure) to yield the final product, 12H-Phthaloperin-12-one (C.I. 564100).

The reaction is typically facilitated in the presence of a polar organic solvent, a dilute acid, and a non-ionic catalyst. This method combines the advantages of high product quality associated with solvent-based synthesis and the cost-effectiveness of aqueous phase methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound as derived from publically available chemical literature and patents.

Table 1: Reactant and Catalyst Specifications

| Component | Role | Molar/Mass Ratio | Recommended Concentration/Dosage |

| 1,8-Diaminonaphthalene | Starting Material | 1 part by mass | - |

| Phthalic Anhydride | Starting Material | 1 part by mass | - |

| Hydrochloric Acid | Acid Catalyst | - | 1-5% mass concentration in solution |

| Polar Organic Solvent | Reaction Medium | - | 1-50% of the total reaction medium |

| Non-ionic Active Catalyst | Catalyst | - | 0.01-2% of the total reaction medium |

Table 2: Reaction Conditions and Physical Properties

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 8-15 hours |

| Melting Point | 228-230 °C |

| Molecular Formula | C₁₈H₁₀N₂O |

| Molecular Weight | 270.28 g/mol |

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on the available literature. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Equipment:

-

1,8-Diaminonaphthalene

-

Phthalic anhydride

-

Hydrochloric acid (1-5% aqueous solution)

-

Polar organic solvent (e.g., acetic acid, dimethylformamide, ethanol, or N-methylpyrrolidone)

-

Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)

-

Reaction vessel equipped with a stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

pH indicator

Procedure:

-

Charging the Reactor: In a reaction vessel equipped with a stirrer and reflux condenser, combine 1,8-diaminonaphthalene and phthalic anhydride in a 1:1 mass ratio.

-

Addition of Reaction Medium: Add the hydrochloric acid solution, the chosen polar organic solvent, and the non-ionic active catalyst to the reaction vessel. The hydrochloric acid solution should be 10-20 times the mass of the 1,8-diaminonaphthalene. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

-

Reaction Under Reflux: Begin stirring the mixture and heat it to reflux. Maintain the refluxing state for a period of 8 to 15 hours.

-

Isolation of the Product: After the reaction is complete, cool the mixture and filter the resulting precipitate.

-

Washing and Neutralization: Wash the collected filter cake with clear water until the pH of the filtrate is neutral. This step is crucial for removing any remaining acidic impurities.

-

Drying: Dry the purified product in a suitable drying oven to obtain this compound as an orange powder.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Caption: A flowchart illustrating the synthesis workflow for this compound.

Safety Considerations

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to commencing any experimental work. This compound has been identified as a potential contact sensitizer.

References

A Technical Guide to the Solubility of Solvent Orange 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Solvent Orange 60, a perinone-type dye. The following sections detail quantitative solubility data in various organic solvents, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound (C.I. 564100; CAS No. 6925-69-5) is a yellowish-orange dye known for its application in coloring plastics and resins due to its high fastness and good temperature resistance.[1] Its solubility in organic solvents is a critical parameter for its effective use in various industrial applications. Generally, this compound is characterized as being insoluble in water but soluble in a range of organic solvents.[2][3][4]

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in several common organic solvents. The data presented below is compiled from various technical data sheets and provides a comparative overview of its solubility at a standard temperature.

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 10[1] |

| Methylbenzene | 5 |

| Butyl Acetate | 2.5 |

| Acetone | 2 |

| Ethyl Alcohol | 0.8 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility in organic solvents. Two common methods are described: UV-Visible Spectrophotometry and the Gravimetric Method.

UV-Visible Spectrophotometric Method

This method is highly suitable for colored compounds like this compound and relies on the Beer-Lambert Law. It involves creating a calibration curve from solutions of known concentrations to determine the concentration of a saturated solution.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvents (analytical or HPLC grade)

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in a specific organic solvent to create a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using one of the standard solutions, scan the UV-Visible spectrum to identify the wavelength at which this compound exhibits maximum absorbance (λmax).

-

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Measurement and Calculation:

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.45 µm syringe filter.

-

If necessary, dilute the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve, recording the dilution factor.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the solution.

-

If diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Gravimetric Method

The gravimetric method is a straightforward technique that involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Organic solvents

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Follow step 4 from the UV-Visible Spectrophotometric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Solvent Evaporation:

-

Carefully decant or filter a known volume of the saturated solution into a pre-weighed, clean, and dry volumetric flask.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the flask in a desiccator to cool to room temperature.

-

Weigh the flask with the dried this compound residue.

-

Repeat the drying and cooling steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated by subtracting the initial weight of the empty flask from the final constant weight of the flask with the dried dye, and dividing by the volume of the saturated solution used.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the UV-Visible Spectrophotometric method.

Caption: Workflow for UV-Visible Spectrophotometric Solubility Determination.

References

Navigating the Landscape of Research-Grade Solvent Orange 60: A Technical Guide

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring experimental reproducibility and success. This in-depth technical guide provides a comprehensive overview of research-grade Solvent Orange 60, a fluorescent dye with applications in materials science and potential for broader research use. This document details commercial suppliers, key technical data, safety protocols, and a procedural workflow for procurement and application.

Introduction to this compound

This compound (CAS numbers 61969-47-9 and 6925-69-5) is a perinone-type dye known for its vibrant yellowish-orange fluorescence.[1][2] Primarily utilized in the plastics and textile industries for its excellent thermal stability and lightfastness, its fluorescent properties also make it a compound of interest for research applications.[3][4] While its use in biological research is not extensively documented, its classification as a fluorescent dye by some suppliers suggests potential applications in areas such as tracer studies or as a fluorescent probe in specific chemical environments.[5] This guide aims to provide researchers with the necessary information to procure and utilize research-grade this compound effectively and safely.

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers offer this compound, with some explicitly marketing it for research purposes. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and specifications of the lot.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Noted Offerings/Specialties |

| MedChemExpress | --INVALID-LINK-- | Lists this compound as a fluorescent dye for research use only. |

| ChemicalBook | --INVALID-LINK-- | Provides a platform with multiple suppliers and basic chemical properties. |

| AK Scientific, Inc. | --INVALID-LINK-- | Supplies a range of chemicals for research and development, including a safety data sheet for this compound. |

| Hangzhou Epsilon Chemical Co.,Ltd | --INVALID-LINK-- | Offers "Transparent Orange 3G" with specified solubility data. |

| Origo Chemical | --INVALID-LINK-- | Provides technical data on heat resistance and light fastness in various plastics. |

| Jinan Ogilvy Chemical Co., Ltd. | --INVALID-LINK-- | Specifies a purity of ≥99% and provides application information for resins. |

| Xcolor Pigment | --INVALID-LINK-- | Details solubility in various organic solvents and recommended dosages for plastic coloring. |

| Alan Chemical Industries LTD | --INVALID-LINK-- | Lists counter products and applications in various polymers. |

| Chroma Specialty Chemicals | --INVALID-LINK-- | Specializes in pigments and dyes with global warehousing. |

Technical Data and Specifications

The following tables summarize the key quantitative data for this compound, compiled from various supplier and database sources. Researchers should always refer to the lot-specific CoA for the most accurate information.

Table 2: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 12H-Phthaloperin-12-one | |

| Synonyms | C.I. This compound, Transparent Orange 3G | |

| CAS Number | 61969-47-9, 6925-69-5 | |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Orange Powder | |

| Melting Point | ~230 °C | |

| Heat Resistance | Up to 300 °C | |

| Light Fastness | Grade 7-8 (on a scale of 1-8) |

Table 3: Solubility of this compound

| Solvent | Solubility (g/L at 20°C) | Source(s) |

| Water | Insoluble | |

| Acetone | 2 | |

| Butyl Acetate | 2.5 | |

| Methylbenzene (Toluene) | 5 | |

| Dichloromethane | 10 | |

| Ethyl Alcohol (Ethanol) | 0.8 (slightly soluble) | |

| Chloroform | Slightly soluble | |

| Benzene | Slightly soluble | |

| Xylene | Slightly soluble |

Experimental Protocols and Methodologies

While specific, peer-reviewed experimental protocols for the use of this compound in a biological research context are not widely published, its properties as a fluorescent dye suggest potential avenues for investigation. The following sections provide general methodologies that can be adapted by researchers.

General Workflow for Procurement and Use of Research-Grade Dyes

The following diagram outlines a typical workflow for sourcing and utilizing a research-grade chemical like this compound.

Preparation of a Stock Solution

Due to its poor solubility in water, stock solutions of this compound should be prepared in a suitable organic solvent.

Methodology:

-

Consult the supplier's data sheet or the solubility table (Table 3) to select an appropriate solvent (e.g., Dichloromethane, Toluene, or Acetone).

-

Accurately weigh a small amount of this compound powder in a fume hood, using appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS).

-

In a chemical-resistant vial, dissolve the powder in the chosen solvent to a desired high concentration (e.g., 1-10 mg/mL).

-

Use sonication or gentle vortexing to ensure complete dissolution.

-

Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Potential Research Application: Fluorescent Tracer

Given its fluorescence and insolubility in water, this compound could potentially be used as a tracer in non-aqueous systems or for labeling hydrophobic components.

General Protocol Outline:

-

System Preparation: Prepare the non-aqueous liquid or material to be studied.

-

Tracer Introduction: Introduce a known concentration of the this compound stock solution into the system.

-

Mixing/Incubation: Ensure thorough mixing or allow for an appropriate incubation period for the dye to distribute or label the target components.

-

Fluorescence Detection: Use a fluorometer or fluorescence microscope with appropriate excitation and emission filters to detect the signal from this compound. The optimal excitation and emission wavelengths would need to be determined experimentally, but are expected to be in the blue-green for excitation and orange-red for emission.

-

Data Analysis: Quantify the fluorescence intensity to determine the concentration or distribution of the dye.

The Principle of Fluorescence

The utility of this compound as a fluorescent dye is based on its ability to absorb light at a specific wavelength and then emit light at a longer wavelength. This principle is fundamental to its application in any fluorescence-based assay.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the powder in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.

-

First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation persists.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is also important to note that this compound has been identified as a potent contact sensitizer in some individuals, particularly in the context of its use in plastics for items like eyeglass frames. Researchers with known skin sensitivities should exercise extra caution.

Conclusion

This compound is a readily available fluorescent dye with well-characterized properties for applications in materials science. While its use in biological research is not yet established, its strong fluorescence and hydrophobicity present opportunities for novel applications in non-aqueous systems. By carefully selecting a reputable supplier, verifying product purity, and adhering to safety guidelines, researchers can effectively incorporate this compound into their studies. The general protocols and data provided in this guide serve as a starting point for developing specific experimental procedures tailored to the unique needs of a research project.

References

Navigating the Spectrum of Cellular Imaging: A Technical Guide to Solvent Orange 60 and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the properties and applications of Solvent Orange 60, a fluorescent dye with a strong foothold in industrial applications. While its utility in scientific research, particularly in cellular and molecular imaging, is not documented, this paper will provide a comprehensive overview of its known characteristics. Furthermore, to address the interests of the research community, this guide presents a comparative analysis with well-established fluorescent probes, Nile Red and BODIPY 493/503, which are widely used for lipid droplet staining. This document will serve as a valuable resource by providing detailed experimental protocols and data for these alternative dyes, enabling researchers to make informed decisions for their imaging needs.

This compound: An Industrial Dye with Limited Research Applications

This compound, also known as Transparent Orange 3G, is a perinone-based solvent dye primarily utilized in the plastics and textile industries for its vibrant orange hue and excellent thermal and light stability.[1][2] Its main applications include the coloring of various resins such as polystyrene, ABS, PVC, and PMMA.[3][4]

Despite being classified as a fluorescent dye, a thorough review of scientific literature reveals a significant lack of documented use in biological research, including cellular imaging, fluorescence microscopy, or as a specific biological stain. Several factors likely contribute to its absence in these fields. Its poor solubility in aqueous solutions is a primary obstacle for use in biological systems.[5] Additionally, reports have identified this compound as a potent contact allergen, raising concerns about its cytotoxicity and biocompatibility for live-cell imaging.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 12H-Phthaloperin-12-one |

| Synonyms | C.I. This compound, Transparent Orange 3G |

| CAS Number | 6925-69-5, 61969-47-9 |

| Molecular Formula | C₁₈H₁₀N₂O |

| Molecular Weight | 270.28 g/mol |

| Appearance | Yellowish-orange powder |

| Melting Point | ~230 °C |

| Solubility | Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene, acetone, dichloromethane. |

| Heat Resistance (in PS) | Up to 300 °C |

| Light Fastness (in PS) | Grade 8 (Excellent) |

Table 1: Summary of Known Physicochemical Properties of this compound.

Synthesis of this compound

This compound is synthesized through the condensation reaction of phthalic anhydride and 1,8-naphthalenediamine. The reaction is typically carried out in the presence of a polar organic solvent and a catalyst, followed by filtration, washing, and drying to obtain the final product.

Established Alternatives for Cellular Imaging: Nile Red and BODIPY 493/503

Given the absence of this compound in biological research, this guide now turns its focus to two widely used fluorescent dyes for the visualization of intracellular lipid droplets: Nile Red and BODIPY 493/503. These dyes offer excellent alternatives for researchers interested in studying lipid metabolism and storage.

Lipid droplets are dynamic organelles that store neutral lipids and are involved in various cellular processes. Their study is crucial in understanding metabolic diseases, cancer, and other pathological conditions.

Nile Red

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. It is intensely fluorescent in hydrophobic environments, such as lipid droplets, but fluoresces weakly in aqueous media. This property makes it an excellent probe for visualizing lipid droplets with a high signal-to-noise ratio.

BODIPY 493/503

BODIPY 493/503 is a highly lipophilic fluorescent dye that specifically accumulates in neutral lipid droplets. It is known for its sharp emission peak, high quantum yield, and relative insensitivity to environmental polarity and pH. These characteristics make it a robust and reliable stain for quantifying lipid content and visualizing lipid droplet morphology.

Comparative Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes and compares the key spectral characteristics of Nile Red and BODIPY 493/503.

| Property | Nile Red (in Methanol) | BODIPY 493/503 (in DMSO) |

| Excitation Maximum (λex) | ~552 nm | ~493 nm |

| Emission Maximum (λem) | ~636 nm | ~503 nm |

| Quantum Yield (Φ) | Varies with solvent polarity (e.g., 0.7 in Dioxane) | High (can be >0.9) |

| Molar Extinction Coefficient (ε) | ~43,000 M⁻¹cm⁻¹ (in Methanol) | >80,000 M⁻¹cm⁻¹ |

| Color of Emission | Yellow-gold to Red | Green |

Table 2: Comparative Photophysical Properties of Nile Red and BODIPY 493/503.

Experimental Protocols for Lipid Droplet Staining

This section provides detailed methodologies for staining intracellular lipid droplets in cultured cells using Nile Red and BODIPY 493/503.

Staining with Nile Red

Materials:

-

Nile Red (e.g., Invitrogen™ N1142)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-